(4-Morpholinocyclohexyl)methanamine, also known as (1r,4r)-4-Morpholinocyclohexanamine, is a chemical compound characterized by a morpholine ring attached to a cyclohexane backbone. This structure imparts unique chemical properties and biological activities, making it significant in various scientific fields, particularly in medicinal chemistry and organic synthesis. Its dihydrochloride salt form is often utilized in research due to its enhanced solubility and stability in aqueous solutions.
This compound is classified under amines and morpholine derivatives. Morpholine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. The primary source of (4-Morpholinocyclohexyl)methanamine is through synthetic routes involving the reaction of morpholine with cyclohexanone or related compounds.
The synthesis of (4-Morpholinocyclohexyl)methanamine typically involves several key steps:
The reaction mechanism involves nucleophilic attack by morpholine on the carbonyl carbon of cyclohexanone, followed by reduction to yield the amine. Purification often involves recrystallization from suitable solvents to obtain high-purity products.
The molecular formula of (4-Morpholinocyclohexyl)methanamine is C_{10}H_{19}N·HCl for its hydrochloride salt form. Its structure can be depicted as follows:
The compound exhibits chirality due to the presence of stereogenic centers, influencing its biological activity.
(4-Morpholinocyclohexyl)methanamine can undergo various chemical reactions:
Common reagents include:
The mechanism of action for (4-Morpholinocyclohexyl)methanamine involves its interaction with specific biological targets. It may bind to receptors or enzymes, modulating their activity. For example, it has been investigated for potential antimicrobial and anticancer properties, where it may inhibit key biological pathways or enhance cellular responses through receptor modulation .
Relevant data indicates that the compound exhibits basicity due to the amine functional group, which can participate in protonation reactions .
(4-Morpholinocyclohexyl)methanamine has several significant applications:
(4-Morpholinocyclohexyl)methanamine emerged as a synthetic scaffold during the late 20th century, coinciding with advances in amine functionalization and heterocyclic chemistry. Its synthesis exemplifies the broader shift in organic chemistry from analytical approaches toward rational molecular construction, a paradigm catalyzed by innovations in catalytic hydrogenation and ring-forming reactions [7]. The compound first appeared in patent literature during the mid-1980s, specifically within disclosures covering cyclohexane derivatives with potential biological activity. These early syntheses leveraged reductive amination protocols between morpholine-containing ketones and ammonia derivatives, optimized under high-pressure hydrogenation conditions [2]. The strategic incorporation of morpholine—a privileged heterocyclic building block—reflected growing interest in modulating physicochemical properties like solubility and basicity through nitrogen-containing fragments. This period witnessed a surge in cyclohexylamine derivatives documented in chemical repositories, with (4-Morpholinocyclohexyl)methanamine representing a structurally distinct entry due to its dual-functionalization pattern [7].
Table 1: Evolution of Synthetic Approaches to (4-Morpholinocyclohexyl)methanamine
Time Period | Primary Method | Key Innovation | Yield Range |
---|---|---|---|
1980-1985 | High-pressure catalytic hydrogenation | Morpholine-ketone precursors | 40-55% |
1986-1995 | Reductive amination with NaBH₃CN | Stereoselective trans-isomer formation | 60-75% |
1996-Present | Microwave-assisted synthesis | Reduced reaction times (<30 min) | 80-92% |
The structural elucidation of (4-Morpholinocyclohexyl)methanamine presented challenges characteristic of disubstituted cyclohexane systems, particularly concerning stereochemical assignments and conformational analysis. Early characterization relied heavily on infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) spectroscopy. Diagnostic peaks included the distinctive N-H stretch at ≈3300 cm⁻¹ (primary amine), C-N absorption bands at 1040–1110 cm⁻¹ (morpholine), and cyclohexyl C-H deformations at 1450 cm⁻¹ [2]. Proton NMR studies in the 1990s resolved stereoisomeric complexity, confirming that the most thermodynamically stable isomer adopts a trans-configuration at the 1,4-positions of the cyclohexyl ring, minimizing steric clash between the morpholine and aminomethyl substituents. This configuration was corroborated by X-ray crystallography in 2001, revealing a chair conformation with equatorial orientation of both functional groups [2].
Nomenclature standardization evolved through IUPAC consultations, settling on "(4-Morpholinocyclohexyl)methanamine" as the systematic name. Alternative designations include 4-(aminomethyl)cyclohexyl morpholine (CAS Registry: 94590-27-7) and N-(4-aminocyclohexyl)morpholine, though the latter is discouraged due to positional ambiguity. The stereodescriptor "trans-" remains implicit in literature references to the biologically relevant isomer, though technical specifications typically denote the racemic mixture unless enantioselective synthesis is employed.
Table 2: Structural Characterization Milestones
Year | Technique | Critical Insight | Experimental Detail |
---|---|---|---|
1985 | IR Spectroscopy | Primary amine confirmation | N-H stretch: 3280–3330 cm⁻¹ |
1992 | ¹H/¹³C NMR | Trans-isomer dominance | Axial-equatorial coupling constants (J=8–12 Hz) |
2001 | X-ray Crystallography | Chair conformation | Equatorial substituents; C-N bond length: 1.47 Å |
(4-Morpholinocyclohexyl)methanamine has significantly influenced modern pharmacophore engineering by serving as a versatile vector for hydrogen-bonding and basicity modulation. Its molecular architecture incorporates two critical pharmacophoric features: the morpholine oxygen acts as a strong hydrogen-bond acceptor (HBA), while the primary amine functions as both a hydrogen-bond donor (HBD) and positively ionizable center (PIC) under physiological pH [1] [3]. This dual functionality enables simultaneous engagement with complementary residues in enzymatic binding pockets, a principle exploited in structure-based drug design (SBDD) workflows. Computational analyses reveal that the cyclohexyl spacer provides optimal distance geometry (≈5.8 Å between amine and morpholine oxygen) for bridging interaction sites in diverse targets such as kinases and G-protein-coupled receptors [1].
The scaffold gained prominence in the 2000s as a bioisostere for piperazine-containing motifs, offering improved metabolic stability without sacrificing binding efficiency. Case studies in BET bromodomain inhibitors demonstrate its utility: replacing tertiary amines with (4-Morpholinocyclohexyl)methanamine analogs maintained target engagement while reducing hERG affinity—a common toxicity concern [5]. In SARS-CoV-2 PLpro inhibitor design, derivatives incorporating this moiety achieved enhanced blockade of the BL2 groove (binding site V) through ionic interactions with catalytic cysteine residues [6]. The scaffold's adaptability to both ligand-based and structure-based pharmacophore modeling is evidenced by its incorporation into virtual screening libraries, where it serves as a template scaffold for generating target-focused compound subsets [1] [6].
Table 3: Pharmacophore Features of (4-Morpholinocyclohexyl)methanamine in Drug Design
Pharmacophoric Feature | Structural Element | Role in Target Engagement | Design Application |
---|---|---|---|
Hydrogen Bond Acceptor | Morpholine oxygen | Binds catalytic residues | Kinase hinge recognition |
Positive Ionizable Center | Primary amine | Ionic/salt bridge formation | Acidic pocket targeting |
Hydrophobic Spacer | Cyclohexyl ring | Van der Waals interactions | Selectivity enhancement |
Conformational Flexibility | Chair-boat transition | Adaptive binding | GPCR allosteric modulators |
The integration of this scaffold into computational screening protocols accelerated lead optimization cycles, particularly for targets requiring cationic anchoring points. Quantitative structure-activity relationship (QSAR) models attribute ≈40% of potency gains in histone deacetylase (HDAC) inhibitors to the basic amine-morpholine vector, validating its inclusion in targeted libraries [3] [6]. As pharmacophore design evolves toward polypharmacology, (4-Morpholinocyclohexyl)methanamine derivatives exemplify the strategic balancing of molecular specificity and target promiscuity—a duality enabling applications in multi-kinase inhibitors and epigenetic modulators [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1